1-Chloro-3-fluorobenzene (CAS 625-98-9) is a highly versatile dihalogenated aromatic building block widely procured for pharmaceutical and agrochemical synthesis. Characterized by its distinct meta-substitution pattern, it offers orthogonal reactivity profiles where the labile carbon-chlorine bond serves as a primary site for cross-coupling, while the carbon-fluorine bond provides metabolic stability or acts as a directing group for ortho-lithiation. With a boiling point of 128 °C and a dielectric constant of 10.28, it integrates seamlessly into both traditional batch reactors and advanced flow chemistry systems [1]. Buyers prioritize this specific isomer over other halobenzenes when synthesizing complex 1,2,3-trisubstituted aromatics, asymmetric biaryls, and fluorinated active pharmaceutical ingredients (APIs) where precise regiocontrol is non-negotiable.
Substituting 1-chloro-3-fluorobenzene with its ortho (1-chloro-2-fluorobenzene) or para (1-chloro-4-fluorobenzene) isomers, or with 1,3-dichlorobenzene, fundamentally alters downstream synthetic pathways and product distributions. While 1,3-dichlorobenzene frequently undergoes uncontrollable double cross-coupling under standard palladium catalysis, the meta-fluoro substitution in 1-chloro-3-fluorobenzene effectively halts the reaction at the monoarylated stage, preserving the fluorine atom for subsequent orthogonal functionalization [1]. Furthermore, attempting to use the para-isomer in directed ortho-metalation (DoM) fails to leverage the synergistic inductive effects of flanking halogens, resulting in poor regioselectivity and complex isomeric mixtures. Consequently, generic substitution leads to drastically reduced yields of the target scaffold, increased purification costs, and the generation of off-target over-coupled waste.
Under Pd-NHC catalyzed Kumada cross-coupling conditions, the choice between meta-dihalobenzenes dictates the extent of arylation. Research demonstrates that while 1,3-dichlorobenzene undergoes exhaustive double C-C coupling, 1-chloro-3-fluorobenzene selectively yields the monoarylated product in high yield within a short timeframe[1]. This orthogonal reactivity is driven by the differential activation barriers of C-Cl versus C-F bonds under these specific catalytic conditions.
| Evidence Dimension | Degree of Arylation |
| Target Compound Data | Selective monoarylation (high yield) |
| Comparator Or Baseline | 1,3-Dichlorobenzene (Double C-C coupling / diarylation) |
| Quantified Difference | Complete shift from diarylation to monoarylation |
| Conditions | Pd(μ-Cl)(Cl)(NHC)2 catalysis with Grignard reagents at 60 °C |
Enables the step-wise, orthogonal construction of asymmetric biaryl and triaryl API scaffolds without generating over-coupled byproducts.
The generation of benzyne intermediates from halobenzenes is highly sensitive to the substitution pattern and solvent environment. When treated with n-BuLi in neat THF, 1-chloro-3-fluorobenzene exhibits a pronounced solvent-dependent regioselectivity, affording a 50:1 preference for the elimination of LiCl over LiF [1]. This specific reactivity profile, which generates 3-fluorobenzyne, is strictly dependent on the meta-arrangement and cannot be efficiently replicated by 1-chloro-4-fluorobenzene, which lacks the synergistic C2 proton necessary for highly directed metalation.
| Evidence Dimension | Lithium Halide Elimination Selectivity |
| Target Compound Data | 50:1 preference for LiCl elimination (forming 3-fluorobenzyne) |
| Comparator Or Baseline | 1-Chloro-4-fluorobenzene (Mixed metalation / lacks synergistic C2 proton) |
| Quantified Difference | 50-fold preference for specific benzyne intermediate generation |
| Conditions | n-BuLi in neat THF solution |
Provides a highly predictable and clean pathway for synthesizing 1,2,3-trisubstituted aromatic building blocks via cycloaddition.
The positional isomerism of chlorofluorobenzenes measurably impacts their macroscopic thermal properties, which is critical for high-pressure and supercritical fluid applications. Precision thermodynamic measurements reveal that the gas-liquid critical temperature (Tc) of 1-chloro-3-fluorobenzene is 615.9 K, which is lower than that of its para-substituted counterpart [1]. This variance affects solvent density and phase boundaries in high-temperature pressurized flow reactors.
| Evidence Dimension | Gas-Liquid Critical Temperature (Tc) |
| Target Compound Data | 615.9 ± 0.2 K |
| Comparator Or Baseline | 1-Chloro-4-fluorobenzene (620.1 ± 0.2 K) |
| Quantified Difference | 4.2 K reduction in critical temperature |
| Conditions | Sealed tube thermodynamic measurements |
Informs the precise calibration of temperature and pressure parameters in advanced continuous-flow manufacturing and supercritical extractions.
Ensuring the isomeric purity of 1-chloro-3-fluorobenzene during procurement requires robust analytical methods, as it frequently co-occurs with other chlorofluorobenzenes. Gas chromatographic studies demonstrate that 1-chloro-3-fluorobenzene and 1-chloro-4-fluorobenzene can be baseline-resolved (resolution > 1.5) in under 5 minutes using an 8% Bentone-34 modified column under isothermal conditions, despite their nearly identical boiling points [1].
| Evidence Dimension | Chromatographic Resolution |
| Target Compound Data | Baseline resolution (>1.5) from para-isomer |
| Comparator Or Baseline | 1-Chloro-4-fluorobenzene (Co-elution risk on standard phases) |
| Quantified Difference | Complete analytical separation in < 5 minutes |
| Conditions | Isothermal GC on 8 wt% Bentone-34 / 10 wt% DC-200 stainless steel column |
Guarantees that buyers can accurately verify isomeric purity and avoid batch-to-batch reproducibility issues in sensitive pharmaceutical syntheses.
Leveraging its selective mono-cross-coupling behavior, 1-chloro-3-fluorobenzene is a highly effective starting material for synthesizing complex asymmetric biaryls and triaryls in pharmaceutical manufacturing, avoiding the diarylation waste associated with 1,3-dichlorobenzene [1].
Utilizing its highly regioselective directed ortho-metalation (DoM) at the C2 position, this compound is highly suited for generating 3-fluorobenzyne intermediates, which are subsequently trapped via cycloaddition to form sterically demanding API scaffolds [2].
Due to its specific gas-liquid critical temperature (615.9 K), 1-chloro-3-fluorobenzene is selected as a solvent or reactant in pressurized, high-temperature flow chemistry protocols where precise phase boundary management is required, outperforming the para-isomer in specific thermal regimes [3].
The compound serves as a critical building block in the development of next-generation fungicides and herbicides, where the meta-fluorine atom imparts essential metabolic stability and lipophilicity while the chlorine atom is substituted via nucleophilic aromatic substitution (SNAr) or coupling [1].
Flammable;Irritant